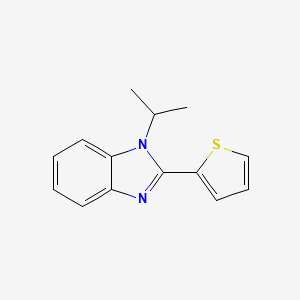
1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine, also known as CBP, is a chemical compound that has been the subject of scientific research due to its potential use in medicine. CBP belongs to the family of piperazine compounds, which are known for their diverse biological activities and therapeutic potential. In
Mécanisme D'action
The mechanism of action of 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain such as dopamine and serotonin. 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to bind to various receptors such as the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. In schizophrenia research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to reduce the activity of the mesolimbic dopamine system, which is believed to be overactive in schizophrenia. In anxiety disorder research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to increase the activity of the serotonergic system, which is involved in the regulation of anxiety and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine in lab experiments is its diverse biological activities, which make it a promising candidate for various therapeutic applications. Another advantage is its relatively simple synthesis method and high yield. However, one limitation of using 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine. One direction is to further explore its potential use as an anticancer agent by studying its mechanism of action and efficacy in various cancer types. Another direction is to investigate its potential use as a therapeutic agent in other neurological and psychiatric disorders such as depression and bipolar disorder. Additionally, future research could focus on developing new analogs of 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine with improved solubility and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine involves the reaction of 2-chlorobenzylamine with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography. The yield of 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine is typically around 50-60%, and the purity can be determined by various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been studied for its potential use as a therapeutic agent in various diseases such as cancer, schizophrenia, and anxiety disorders. In cancer research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. In schizophrenia research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have antipsychotic effects by modulating the activity of dopamine receptors. In anxiety disorder research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have anxiolytic effects by modulating the activity of serotonin receptors.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2/c19-17-6-3-4-15(12-17)13-21-8-10-22(11-9-21)14-16-5-1-2-7-18(16)20/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGJSJQOZDXYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)


![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5819423.png)
![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
![N-{3,5-dichloro-2-[(3-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5819445.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)
![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)
![3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5819469.png)
![3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5819474.png)

![2-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819484.png)